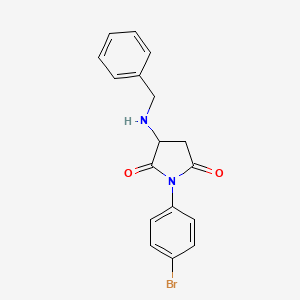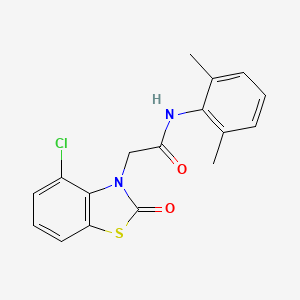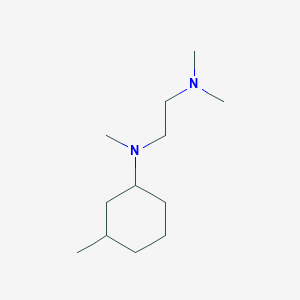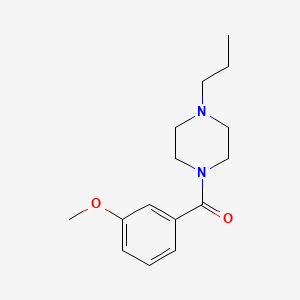
3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and increasing its concentration in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit acetylcholinesterase, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory activity and reduce oxidative stress in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, it exhibits anti-inflammatory activity and reduces oxidative stress, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as drug discovery and organic synthesis. Furthermore, more research is needed to evaluate the potential toxicity of this compound and its safety for use in clinical settings.
Synthesemethoden
The synthesis of 3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione can be achieved through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with glycine to form 4-bromo-N-(formylmethyl)benzamide. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of sodium hydride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Eigenschaften
IUPAC Name |
3-(benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHHEUFUUNGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5067569.png)
![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)

![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5067602.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B5067613.png)


![1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067660.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)
![4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B5067674.png)

![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)